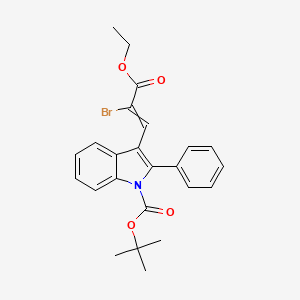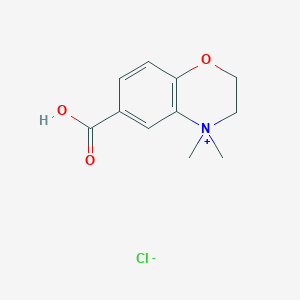![molecular formula C7H7N3O B13647454 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
化学反応の分析
Types of Reactions
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have enhanced or modified biological activities.
科学的研究の応用
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes . The exact pathways and targets depend on the specific biological context and the derivatives used.
類似化合物との比較
Similar Compounds
5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one: Lacks the amino group, leading to different reactivity and biological activity.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different pharmacological properties.
Uniqueness
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its amino group provides a site for further functionalization, making it a valuable scaffold in drug discovery and development.
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2,8H2,(H,10,11) |
InChIキー |
RWLZVLRWZUUPAQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


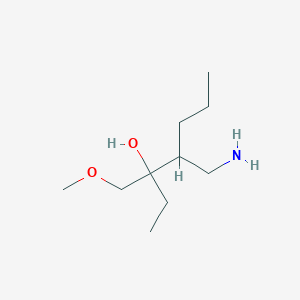
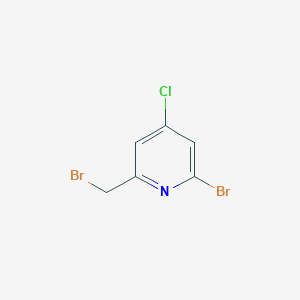
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)

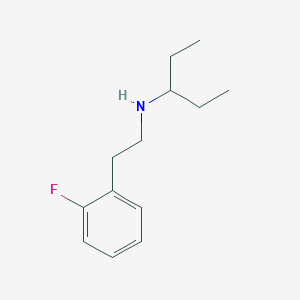
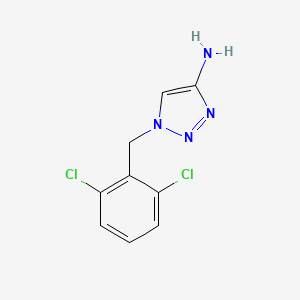
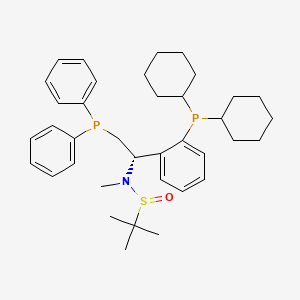


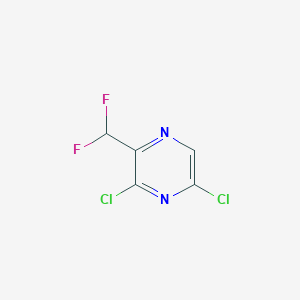
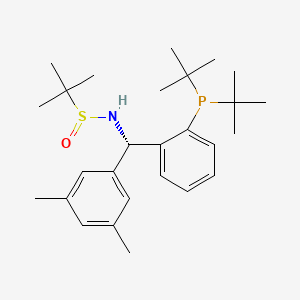
![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
